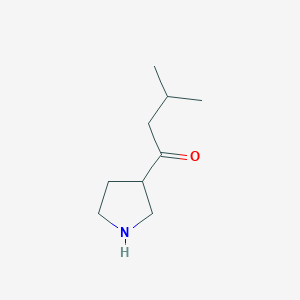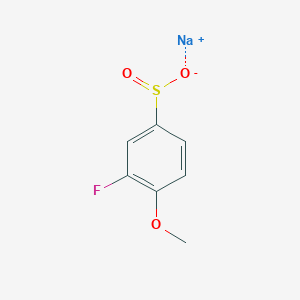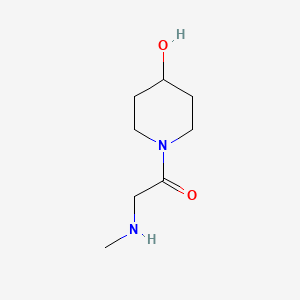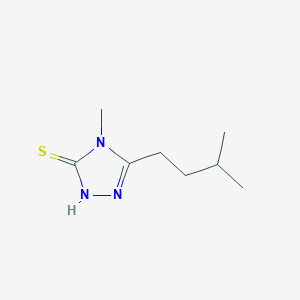![molecular formula C11H20N2O B13182215 1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B13182215.png)
1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide is a synthetic organic compound with a unique structure that includes a cyclopropane ring, a pyrrolidine ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide typically involves the reaction of cyclopropane carboxylic acid with 2-methylpyrrolidine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesis platforms. These methods allow for the production of larger quantities of the compound with higher purity and yield.
化学反应分析
Types of Reactions
1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Methyl-2-pyrrolidinone: A structurally similar compound with a pyrrolidinone ring instead of a pyrrolidine ring.
N-Methyl-2-pyrrolidone: Another similar compound with a different functional group arrangement.
1-Methylazacyclopentane-2-one: A compound with a similar ring structure but different functional groups.
Uniqueness
1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring and a pyrrolidine ring, which imparts specific chemical and biological properties that are not found in the similar compounds listed above.
属性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
1-methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H20N2O/c1-10(5-6-10)9(14)12-8-11(2)4-3-7-13-11/h13H,3-8H2,1-2H3,(H,12,14) |
InChI 键 |
QUKZBZKNFJXMLW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C(=O)NCC2(CCCN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methanol](/img/structure/B13182145.png)



![N-[(4-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13182168.png)





![3-[(4-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13182207.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13182216.png)
